![molecular formula C13H21BrCl2N2O B1525481 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amin-dihydrochlorid CAS No. 1334149-15-3](/img/structure/B1525481.png)
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amin-dihydrochlorid
Übersicht
Beschreibung
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H20BrClN2O. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromophenoxy group attached to an ethyl piperidinamine backbone, making it a versatile molecule for research and development.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.
Attachment to Piperidine: The bromophenoxy intermediate is then reacted with piperidine under suitable conditions to form the desired piperidinamine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the piperidinamine derivative to its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the bromophenoxy group.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromophenoxy group is known to interact with various receptors and enzymes, modulating their activity. The piperidinamine backbone provides structural stability and enhances the compound’s binding affinity to its targets. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride
- 1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride
- 1-[2-(4-Methylphenoxy)ethyl]piperidin-4-amine dihydrochloride
Uniqueness
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity, making it a valuable tool in various research applications. Compared to its analogs with different halogen or alkyl substitutions, the bromophenoxy derivative exhibits unique reactivity patterns and potential therapeutic benefits.
Eigenschaften
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFICRHLGALPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCOC2=CC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



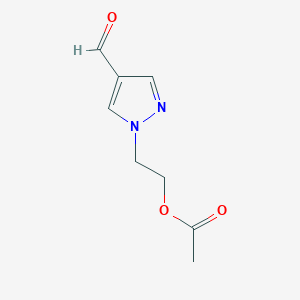
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)
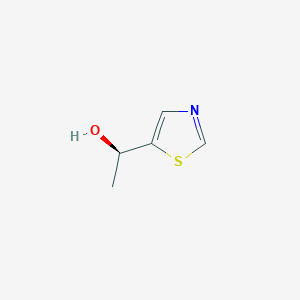
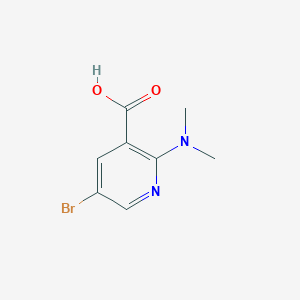
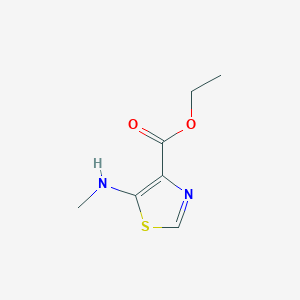
![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)
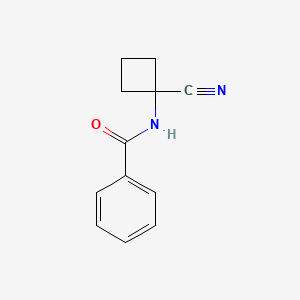
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)


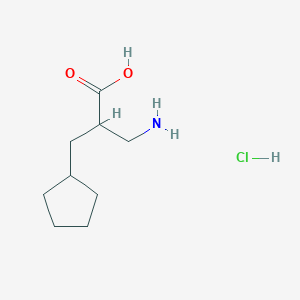
![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)
